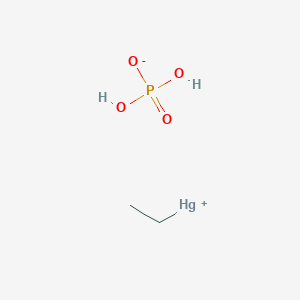
Ethylmercury phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylmercury phosphate is a chemical compound with the molecular formula C₂H₇HgO₄P It consists of a dihydrogen phosphate anion and an ethylmercury cation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;ethylmercury(1+) typically involves the reaction of ethylmercury chloride with potassium dihydrogen phosphate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of dihydrogen phosphate;ethylmercury(1+) follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethylmercury phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert ethylmercury to elemental mercury or other mercury compounds.
Substitution: The ethyl group can be substituted with other organic groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with dihydrogen phosphate;ethylmercury(1+) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric phosphate, while reduction could produce elemental mercury.
Aplicaciones Científicas De Investigación
Ethylmercury phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Employed in the production of certain specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of dihydrogen phosphate;ethylmercury(1+) involves its interaction with biological molecules. The ethylmercury cation can bind to thiol groups in proteins, disrupting their function. This interaction can lead to cellular toxicity and other adverse effects.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury(1+) dihydrogen phosphate: Similar in structure but with a methyl group instead of an ethyl group.
Phenylmercury(1+) dihydrogen phosphate: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
Ethylmercury phosphate is unique due to its specific combination of the dihydrogen phosphate anion and the ethylmercury cation. This combination imparts distinct chemical properties and reactivity compared to other mercury-containing compounds.
Propiedades
Fórmula molecular |
C2H7HgO4P |
|---|---|
Peso molecular |
326.64 g/mol |
Nombre IUPAC |
dihydrogen phosphate;ethylmercury(1+) |
InChI |
InChI=1S/C2H5.Hg.H3O4P/c1-2;;1-5(2,3)4/h1H2,2H3;;(H3,1,2,3,4)/q;+1;/p-1 |
Clave InChI |
ZHCJUZJGMJDUKJ-UHFFFAOYSA-M |
SMILES canónico |
CC[Hg+].OP(=O)(O)[O-] |
Sinónimos |
ethyl mercury phosphate ethylmercuric phosphate ethylmercury phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


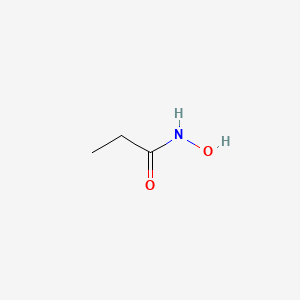
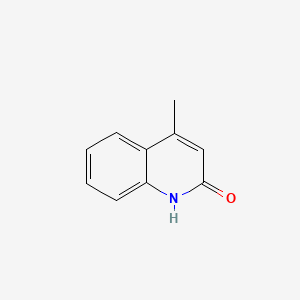
![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)
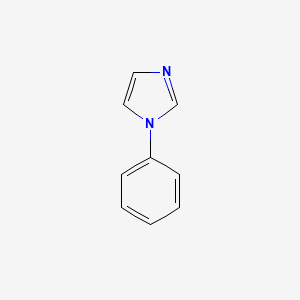
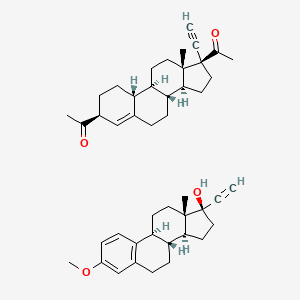
![1-[4-Amino-5-(2-cyanopyrrolidin-1-yl)-5-oxo-pentyl]-3-(1,1,3,3,4,4,5,7,8-nonamethylisochroman-6-yl)sulfonyl-guanidine](/img/structure/B1212857.png)

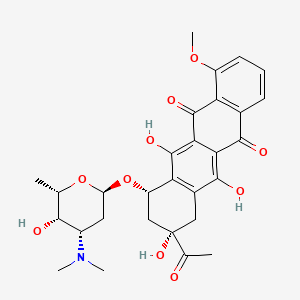

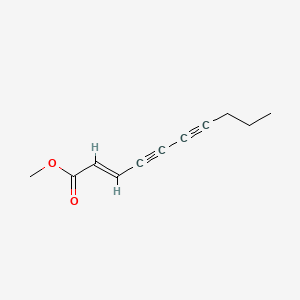
![2-[4-[(1-Cyclopentyl-5-tetrazolyl)-(6-quinolinyl)methyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1212866.png)
![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)
![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)

